MPP dihydrochloride

描述

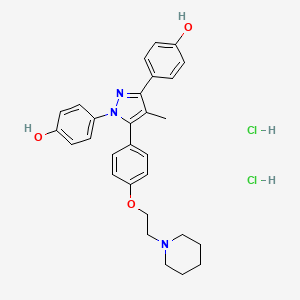

甲基哌啶基吡唑是一种合成的非甾体化合物,以其对雌激素受体α (ERα) 的高度选择性而闻名。它广泛应用于科学研究中,用于研究该受体的功能。 该化合物的分子式为 C29H31N3O3,摩尔质量为 469.585 g/mol .

准备方法

合成路线和反应条件: 甲基哌啶基吡唑可以通过一个多步骤过程合成,该过程涉及肼衍生物与 β-二酮的反应。 该反应通常在催化剂(如碘)存在下或在微波辅助条件下进行,以提高反应速率和产率 .

工业生产方法: 甲基哌啶基吡唑的工业生产通常涉及绿色化学方法,例如使用水作为溶剂并使用环保催化剂。 这些方法旨在减少环境影响并提高生产过程的可持续性 .

化学反应分析

反应类型: 甲基哌啶基吡唑会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可以改变连接在吡唑环上的官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用还原剂包括硼氢化钠和氢化铝锂。

科学研究应用

甲基哌啶基吡唑因其对雌激素受体α 的高度选择性而广泛应用于科学研究。它的一些应用包括:

化学: 用作研究雌激素受体功能和调节的工具。

生物学: 有助于理解雌激素受体在各种生物过程中的作用。

医学: 研究其在与雌激素受体功能障碍相关的疾病(如某些癌症)中的潜在治疗应用。

作用机制

甲基哌啶基吡唑通过选择性结合雌激素受体α 来发挥作用,从而抑制其活性。这种抑制阻止受体激活基因转录,这对于其生物学功能至关重要。 该化合物对雌激素受体α 比对雌激素受体β 的选择性高 200 倍,并且与雌激素受体β 相比,其阻断雌激素受体α 介导的基因转录的选择性高 1000 倍 .

相似化合物的比较

甲基哌啶基吡唑因其对雌激素受体α 的高度选择性而独一无二。类似的化合物包括:

丙基吡唑三醇: 另一种选择性雌激素受体α 拮抗剂。

二芳基丙腈: 对雌激素受体β 有选择性。

普林那贝瑞: 一种选择性雌激素受体β 激动剂。

这些化合物在选择性和生物活性方面有所不同,这使得甲基哌啶基吡唑成为专门研究雌激素受体α 的宝贵工具。

生物活性

MPP dihydrochloride, chemically known as 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride, is recognized as a highly selective antagonist of the estrogen receptor alpha (ERα). Its biological activity is primarily characterized by its ability to inhibit estrogen-mediated signaling pathways, which has implications in various physiological and pathological contexts, including cancer and reproductive health.

This compound exhibits over 200-fold selectivity for ERα compared to ERβ, with binding affinities (K_i values) reported at 2.7 nM and 1800 nM for ERα and ERβ, respectively . This selective antagonism leads to significant alterations in cellular processes influenced by estrogen.

Interaction with Estrogen Receptors

Research indicates that this compound binds to ERα through multiple interactions, including hydrogen bonds and hydrophobic interactions. For instance, it forms two hydrogen bonds and three hydrophobic bonds with specific residues of ERα (Asp333, Leu159, Arg326, Asp329, and Gln351) which alters the receptor's conformation and inhibits its interaction with 17β-estradiol . This change in conformation prevents the activation of estrogen-responsive genes, thereby modulating various cellular functions such as apoptosis and proliferation.

In Vitro Studies

- Cell Proliferation and Apoptosis : this compound has been shown to reduce cell viability in various cancer cell lines. For example, in RL95-2 endometrial cancer cells, MPP exhibited an IC50 value of approximately 20 μM, indicating significant antiproliferative effects . The compound also influences the expression of pro-apoptotic proteins (Bax/Bak) while decreasing anti-apoptotic proteins (Bcl-2/Bcl-XL), suggesting a shift towards increased apoptosis in treated cells .

- Cytotoxicity : The cytotoxic effects of MPP were assessed using real-time cell growth profiling. The compound demonstrated a concentration-dependent decrease in cell viability across different concentrations (10 μM to 30 μM), with notable efficacy observed at higher concentrations .

In Vivo Studies

In animal models, this compound has been administered to assess its therapeutic potential against conditions such as pulmonary hypertension (PH). In studies involving SERT+ mice, MPP treatment resulted in increased expression of bone morphogenetic protein receptor type 2 (BMPR2) and attenuated the development of PH induced by chronic hypoxia . This suggests that MPP may have protective effects against estrogen-mediated vascular remodeling.

Case Study: Endometrial Cancer

A study investigated the combined effects of this compound and ginsenoside PPD on endometrial stromal cells (eESCs). The results indicated that while both compounds promoted autophagy and altered apoptosis-related protein levels, there was no synergistic effect when used in combination. This highlights the potential use of MPP as a standalone treatment option for conditions exacerbated by estrogen signaling .

Case Study: Pulmonary Hypertension

Another study focused on the role of MPP in pulmonary hypertension. It was found that MPP administration not only inhibited the progression of PH but also modulated receptor expression linked to vascular health. This reinforces the compound's potential therapeutic applications beyond oncology .

Binding Interactions of this compound with ERα

| Molecule Interaction | Point Interaction | Category | Donor Atom | Acceptor Atom | Binding Energy (kJ/mol) |

|---|---|---|---|---|---|

| ERα – MPP | MPP:N – ASP333:OD2 | Hydrogen bond | N | OD2 | -341.22 |

| MPP:H – LEU159:O | Hydrogen bond | H | O | - | |

| MPP:H – ARG326:O | Hydrophobic bond | H | O | - | |

| ASP329:H – MPP:C | Hydrophobic bond | H | C | - | |

| GLN351:O – MPP:C | Hydrophobic bond | O | C | - |

Cytotoxicity Profile of this compound

| Compound | IC50 Value (μM) |

|---|---|

| α-Chaconine | 4.72 |

| α-Solanine | 26.27 |

| API-1 | 56.67 |

| This compound | 20.01 |

属性

IUPAC Name |

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLGPGWHIIHRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045817 | |

| Record name | Methylpiperidinopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289726-02-9, 2512204-77-0 | |

| Record name | Methylpiperidinopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLPIPERIDINOPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC6T7K8P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is MPP dihydrochloride and what is its primary mechanism of action?

A1: this compound (1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride) is a selective antagonist of the estrogen receptor alpha (ERα) [, , , , , , , ]. This means that it binds to ERα, preventing the natural ligand, 17β-estradiol (E2), from binding and exerting its effects.

Q2: What are the downstream effects of this compound binding to ERα?

A2: By blocking ERα, this compound inhibits the estrogen signaling pathway. This can lead to various downstream effects depending on the cell type and context. For example, in ERα-positive endometrial cancer cells, this compound was shown to decrease cell proliferation, reduce ERα activity, and decrease the expression of ERα and its phosphorylated form (p-ERα) [, ]. In primary cultures of rat mesencephalic neurons, this compound partially blocked the neuroprotective effects of estrogen against injury induced by activated microglia, suggesting involvement of both ERα and ERβ in this process [, ].

Q3: How does the selectivity of this compound for ERα compare to other estrogen receptor antagonists?

A3: this compound exhibits a higher selectivity for ERα compared to some other antagonists like ICI 182,780, which blocks both ERα and ERβ [, , , , ]. This selectivity makes this compound a valuable tool for dissecting the specific roles of ERα in various biological processes.

Q4: What are some examples of how this compound is used in scientific research?

A4: this compound is frequently employed in research to:

- Investigate the role of ERα in various diseases: Researchers used this compound to explore the role of ERα in endometrial cancer [, ], neuroprotection [, , ], benign prostatic hyperplasia [], and colorectal cancer [].

- Elucidate the mechanisms of estrogen signaling: By blocking ERα, researchers can determine the specific contributions of this receptor subtype to downstream effects [, , ].

- Develop and test novel ERα-targeted therapies: this compound can serve as a benchmark compound for comparing the efficacy and selectivity of newly developed ERα antagonists [, , ].

Q5: Have any studies looked into the pharmacokinetics or pharmacodynamics of this compound?

A6: The provided research abstracts do not delve into detailed pharmacokinetic or pharmacodynamic studies of this compound. While some studies mention in vivo experiments [, , , ], they primarily focus on the compound's effects rather than its absorption, distribution, metabolism, and excretion.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。